Cas no 57727-06-7 (Ethanedioic acid, mono(1-methylethyl) ester)

Ethanedioic acid, mono(1-methylethyl) ester Chemical and Physical Properties
Names and Identifiers
-
- Ethanedioic acid, mono(1-methylethyl) ester
- Ethanedioic acid, 1-(1-methylethyl) ester
- 57727-06-7
- SCHEMBL890983
- oxalic acid monoisopropyl ester
- EN300-7466153
- 845-195-0
- propan-2-yl hydrogen oxalate
- AKOS006376639
- propan-2-ylhydrogenoxalate
- 2-oxo-2-propan-2-yloxyacetic acid
- G53532
-
- Inchi: InChI=1S/C5H8O4/c1-3(2)9-5(8)4(6)7/h3H,1-2H3,(H,6,7)
- InChI Key: SXZMAVLCDKNPTD-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 132.04225873Da
- Monoisotopic Mass: 132.04225873Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 9
- Rotatable Bond Count: 3
- Complexity: 127
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 63.6Ų
Ethanedioic acid, mono(1-methylethyl) ester PricePrice >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7466153-1.0g |
propan-2-yl hydrogen oxalate |
57727-06-7 | 95% | 1.0g |
$528.0 | 2024-05-23 | |
Enamine | EN300-7466153-5.0g |
propan-2-yl hydrogen oxalate |
57727-06-7 | 95% | 5.0g |
$1530.0 | 2024-05-23 | |
Enamine | EN300-7466153-10.0g |
propan-2-yl hydrogen oxalate |
57727-06-7 | 95% | 10.0g |
$2269.0 | 2024-05-23 | |
Enamine | EN300-7466153-0.25g |
propan-2-yl hydrogen oxalate |
57727-06-7 | 95% | 0.25g |
$216.0 | 2024-05-23 | |
Enamine | EN300-7466153-0.1g |
propan-2-yl hydrogen oxalate |
57727-06-7 | 95% | 0.1g |
$152.0 | 2024-05-23 | |
Enamine | EN300-7466153-2.5g |
propan-2-yl hydrogen oxalate |
57727-06-7 | 95% | 2.5g |
$1034.0 | 2024-05-23 | |
Enamine | EN300-7466153-0.05g |
propan-2-yl hydrogen oxalate |
57727-06-7 | 95% | 0.05g |
$101.0 | 2024-05-23 | |
Enamine | EN300-7466153-0.5g |
propan-2-yl hydrogen oxalate |
57727-06-7 | 95% | 0.5g |
$407.0 | 2024-05-23 |
Ethanedioic acid, mono(1-methylethyl) ester Related Literature
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
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Ken-ichi Sakai,Takaaki Ishikawa,Tomoyuki Akutagawa J. Mater. Chem. C, 2013,1, 7866-7871
-
Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210
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Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
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Yinsong Si,Zongzhao Sun,Limin Huang,Min Chen,Limin Wu J. Mater. Chem. A, 2019,7, 8952-8959
-
Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
-
Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
-
Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
Additional information on Ethanedioic acid, mono(1-methylethyl) ester
Ethanedioic Acid, Mono(1-Methylethyl) Ester: A Comprehensive Overview
Ethanedioic acid, mono(1-methylethyl) ester, also known by its CAS number 57727-06-7, is a versatile organic compound with significant applications in various industries. This compound is a derivative of ethanedioic acid (commonly known as oxalic acid), where one of the hydroxyl groups is replaced by an ester group derived from 1-methylethanol (isopropyl alcohol). The structure of this compound can be represented as HOOC-C(O)-OCH(CH3)2, highlighting its unique functional groups and molecular composition.
The Ethanedioic acid moiety in this compound is a dicarboxylic acid, which is widely recognized for its role in biological systems and industrial processes. The esterification of one of the carboxylic acid groups with an isopropyl group introduces interesting chemical properties, making this compound suitable for a range of applications. Recent studies have explored the use of this compound in the synthesis of advanced materials, including polymers and metal-organic frameworks (MOFs), where its ability to act as a chelating agent is highly valued.
One of the most notable advancements in the utilization of Ethanedioic acid, mono(1-methylethyl) ester is its role in green chemistry. Researchers have demonstrated that this compound can serve as an efficient precursor for the synthesis of biodegradable polymers. For instance, a study published in 2023 highlighted its potential in producing polycarboxylic acids that exhibit enhanced biodegradability compared to traditional petroleum-based plastics. This development aligns with global efforts to reduce environmental impact and promote sustainable materials.
In addition to its role in polymer synthesis, this compound has also found applications in pharmaceuticals. Its ability to form stable complexes with metal ions has been leveraged in drug delivery systems. A recent breakthrough involved the use of Ethanedioic acid, mono(1-methylethyl) ester as a ligand in the synthesis of nanoparticles for targeted drug delivery. These nanoparticles demonstrated improved stability and efficacy in vitro, suggesting promising potential for clinical applications.
The chemical properties of Ethanedioic acid, mono(1-methylethyl) ester are influenced by its functional groups. The ester group imparts hydrophobicity, while the remaining carboxylic acid group retains its acidic properties. This balance makes the compound suitable for both aqueous and organic reactions. For example, it can be used as a coupling agent in peptide synthesis or as a precursor for synthesizing more complex organic molecules.
From an industrial perspective, the production of Ethanedioic acid, mono(1-methylethyl) ester involves efficient synthetic routes that minimize waste and energy consumption. Recent innovations in catalytic processes have enabled higher yields and better purity levels, making this compound more accessible for large-scale applications. Its compatibility with various reaction conditions also facilitates its integration into existing manufacturing workflows.
In conclusion, Ethanedioic acid, mono(1-methylethyl) ester (CAS No: 57727-06-7) stands out as a multifaceted compound with diverse applications across industries. Its role in advancing materials science, pharmaceuticals, and sustainable chemistry underscores its importance in modern chemical research. As ongoing studies continue to uncover new potentials for this compound, it is poised to play an even greater role in shaping innovative solutions for future challenges.
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